REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[Br:8][C:9]1[N:25]=[C:12]2[CH:13]=[C:14]([NH:17]C(=O)OC(C)(C)C)[CH:15]=[CH:16][N:11]2[N:10]=1>O1CCOCC1>[ClH:1].[Br:8][C:9]1[N:25]=[C:12]2[CH:13]=[C:14]([NH2:17])[CH:15]=[CH:16][N:11]2[N:10]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NN2C(C=C(C=C2)NC(OC(C)(C)C)=O)=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in (Example 3.15)
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 40 minutes
|
Duration
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40 min
|
Type
|
FILTRATION
|
Details
|
Thereafter, the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
was then washed with 1,4-dioxane (15 ml)
|
Type
|
CUSTOM
|
Details
|
The obtained solid was dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=NN2C(C=C(C=C2)N)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 279 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |